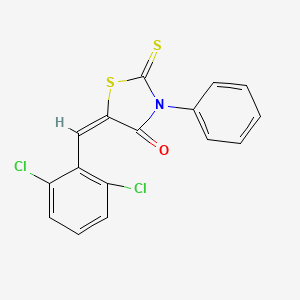![molecular formula C26H23Cl2N5O3S B11672223 N'-[(1E)-1-(3,4-dichlorophenyl)ethylidene]-2-{[5-(3,4-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11672223.png)
N'-[(1E)-1-(3,4-dichlorophenyl)ethylidene]-2-{[5-(3,4-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N’-[(1E)-1-(3,4-Dichlorphenyl)ethyliden]-2-{[5-(3,4-Dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazid ist eine komplexe organische Verbindung, die sich durch ihre einzigartige Struktur auszeichnet, die einen Triazolring, Dichlorphenyl- und Dimethoxyphenylgruppen umfasst.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von N’-[(1E)-1-(3,4-Dichlorphenyl)ethyliden]-2-{[5-(3,4-Dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazid umfasst in der Regel mehrere Schritte, beginnend mit der Herstellung von Zwischenverbindungen. Die Reaktionsbedingungen erfordern häufig kontrollierte Temperaturen, spezifische Lösungsmittel und Katalysatoren, um sicherzustellen, dass das gewünschte Produkt mit hoher Reinheit und Ausbeute erhalten wird.
Industrielle Produktionsverfahren
Die industrielle Produktion dieser Verbindung kann eine großtechnische Synthese mit optimierten Reaktionsbedingungen umfassen, um die Effizienz zu maximieren und die Kosten zu minimieren. Dazu gehören der Einsatz von automatisierten Reaktoren, kontinuierlichen Fließsystemen und fortschrittlichen Reinigungstechniken, um eine gleichbleibende Qualität und Skalierbarkeit zu gewährleisten.
Analyse Chemischer Reaktionen
Arten von Reaktionen
N’-[(1E)-1-(3,4-Dichlorphenyl)ethyliden]-2-{[5-(3,4-Dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazid kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Die Verbindung kann oxidiert werden, um je nach verwendetem Oxidationsmittel verschiedene Produkte zu bilden.
Reduktion: Reduktionsreaktionen können die funktionellen Gruppen innerhalb der Verbindung verändern und zu verschiedenen Derivaten führen.
Substitution: Die Verbindung kann an Substitutionsreaktionen teilnehmen, bei denen bestimmte Atome oder Gruppen durch andere ersetzt werden.
Häufige Reagenzien und Bedingungen
Häufig verwendete Reagenzien in diesen Reaktionen sind Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Natriumborhydrid und verschiedene Katalysatoren, um Substitutionsreaktionen zu erleichtern. Die Reaktionsbedingungen wie Temperatur, Lösungsmittel und pH-Wert werden sorgfältig kontrolliert, um die gewünschten Ergebnisse zu erzielen.
Hauptprodukte, die gebildet werden
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. Beispielsweise kann die Oxidation verschiedene sauerstoffhaltige Derivate ergeben, während die Reduktion verschiedene reduzierte Formen der Verbindung erzeugen kann.
Wissenschaftliche Forschungsanwendungen
N’-[(1E)-1-(3,4-Dichlorphenyl)ethyliden]-2-{[5-(3,4-Dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazid hat verschiedene Anwendungen in der wissenschaftlichen Forschung:
Chemie: Wird als Baustein für die Synthese komplexerer Moleküle und die Untersuchung von Reaktionsmechanismen verwendet.
Biologie: Wird auf seine potenziellen biologischen Aktivitäten wie antimikrobielle, antimykotische und Antitumoraktivitäten untersucht.
Medizin: Wird auf seine potenziellen therapeutischen Anwendungen wie Arzneimittelentwicklung und pharmakologische Studien untersucht.
Industrie: Aufgrund seiner einzigartigen chemischen Eigenschaften wird es bei der Entwicklung neuer Materialien wie Polymere und Beschichtungen eingesetzt.
Wirkmechanismus
Der Wirkmechanismus von N’-[(1E)-1-(3,4-Dichlorphenyl)ethyliden]-2-{[5-(3,4-Dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazid beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielen und Signalwegen. Die Verbindung kann an Enzyme oder Rezeptoren binden und deren Aktivität verändern, was zu verschiedenen biologischen Wirkungen führt. Die genauen molekularen Ziele und Signalwege hängen von der jeweiligen Anwendung und dem Kontext ab, in dem die Verbindung verwendet wird.
Wirkmechanismus
The mechanism of action of N’-[(1E)-1-(3,4-dichlorophenyl)ethylidene]-2-{[5-(3,4-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
N’-[(1E)-(4-Chlorphenyl)methyliden]acetohydrazid: Teilt strukturelle Ähnlichkeiten, unterscheidet sich jedoch im Substitutionsschema am Phenylring.
3,4-Dichlorphenylhydrazinhydrochlorid: Enthält die Dichlorphenylgruppe, aber nicht die Triazol- und Dimethoxyphenylkomponenten.
Einzigartigkeit
N’-[(1E)-1-(3,4-Dichlorphenyl)ethyliden]-2-{[5-(3,4-Dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazid ist aufgrund seiner Kombination aus funktionellen Gruppen und strukturellen Komplexität einzigartig, die ihm besondere chemische und biologische Eigenschaften verleihen. Diese Einzigartigkeit macht es zu einer wertvollen Verbindung für verschiedene Forschungs- und Industrieanwendungen.
Eigenschaften
Molekularformel |
C26H23Cl2N5O3S |
|---|---|
Molekulargewicht |
556.5 g/mol |
IUPAC-Name |
N-[(E)-1-(3,4-dichlorophenyl)ethylideneamino]-2-[[5-(3,4-dimethoxyphenyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C26H23Cl2N5O3S/c1-16(17-9-11-20(27)21(28)13-17)29-30-24(34)15-37-26-32-31-25(33(26)19-7-5-4-6-8-19)18-10-12-22(35-2)23(14-18)36-3/h4-14H,15H2,1-3H3,(H,30,34)/b29-16+ |
InChI-Schlüssel |
BZZSUZTUQSKDON-MUFRIFMGSA-N |
Isomerische SMILES |
C/C(=N\NC(=O)CSC1=NN=C(N1C2=CC=CC=C2)C3=CC(=C(C=C3)OC)OC)/C4=CC(=C(C=C4)Cl)Cl |
Kanonische SMILES |
CC(=NNC(=O)CSC1=NN=C(N1C2=CC=CC=C2)C3=CC(=C(C=C3)OC)OC)C4=CC(=C(C=C4)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(2-ethoxyphenyl)-2-{[(3-methylphenyl)carbonyl]amino}-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B11672144.png)

![N'-{(3E)-1-[(dimethylamino)methyl]-2-oxo-1,2-dihydro-3H-indol-3-ylidene}-3,4-dimethoxybenzohydrazide](/img/structure/B11672157.png)
![N'-[(1E)-1-(biphenyl-4-yl)ethylidene]-3-[4-(2-methylpropyl)phenyl]-1H-pyrazole-5-carbohydrazide](/img/structure/B11672158.png)
![3-chloro-5-(furan-2-yl)-N-(3-nitro-5-phenoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B11672168.png)
![N'-[(E)-biphenyl-4-ylmethylidene]-2-{[4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11672176.png)
![2-[(4-hydroxy-6-methylpyrimidin-2-yl)sulfanyl]-N-phenylacetamide](/img/structure/B11672181.png)

![4-[bis(5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)methyl]phenyl 4-tert-butylbenzoate](/img/structure/B11672205.png)
![(3Z)-3-{[(2-hydroxyethyl)amino]methylidene}pyrrolidine-2,4-dione](/img/structure/B11672211.png)
![4,4'-({4-[(2-chlorobenzyl)oxy]phenyl}methanediyl)bis(3-methyl-1-phenyl-1H-pyrazol-5-ol)](/img/structure/B11672217.png)
![(5E)-5-{[5-(4-Chlorophenyl)furan-2-YL]methylidene}-2-sulfanylidene-3-[2-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one](/img/structure/B11672219.png)
![(5E)-5-[4-(2,4-dinitrophenoxy)-3-ethoxybenzylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11672221.png)
![Propan-2-yl 2-({[5-(4-bromophenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-3-yl]carbonyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B11672241.png)
